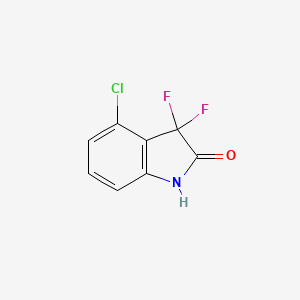

4-Chloro-3,3-difluoroindolin-2-one

Description

Properties

Molecular Formula |

C8H4ClF2NO |

|---|---|

Molecular Weight |

203.57 g/mol |

IUPAC Name |

4-chloro-3,3-difluoro-1H-indol-2-one |

InChI |

InChI=1S/C8H4ClF2NO/c9-4-2-1-3-5-6(4)8(10,11)7(13)12-5/h1-3H,(H,12,13) |

InChI Key |

LMWYYKAWCOKDTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(C(=O)N2)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

The patent CN110885298B outlines a method adaptable to this compound synthesis. Starting with o-chlorotrifluoromethylbenzene , nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) at 10–15°C to yield 4-nitro-2-chloro-3-trifluoromethylchlorobenzene. Critical parameters include:

Reduction of Nitro Intermediate

The nitro group is reduced using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux. This avoids iron sludge generation from traditional Fe/HCl methods, improving environmental compatibility:

| Condition | Specification | Outcome |

|---|---|---|

| Hydrazine concentration | 80% (w/w) | 85–90% conversion |

| Activated carbon mesh | 400–800 | Adsorbs byproducts |

| Reflux duration | 3–3.5 h | Completes reduction |

Fluorination and Cyclization

The reduced amine undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor® . DAST in dichloromethane at −5°C introduces difluoro groups with 70–75% efficiency. Cyclization to form the indolin-2-one core is catalyzed by triphosgene in 1,2-dichloroethane, yielding this compound.

Palladium-Catalyzed C–H Fluorination

Recent advances in transition metal catalysis enable direct C–H fluorination. A Thieme publication describes Pd-mediated coupling using picolinamide as a directing group. Applied to 4-chloroindole precursors, this method achieves 3,3-difluorination at 80°C with:

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 5 mol% |

| Ag₂CO₃ | Oxidant | 2.0 equiv |

| Selectfluor® | Fluorine source | 1.5 equiv |

| DMF:H₂O (9:1) | Solvent | 0.1 M concentration |

This route achieves 65–70% yield but requires rigorous exclusion of moisture.

Microwave-Assisted Cyclization

A green chemistry approach from PMC8838532 employs microwave irradiation to accelerate cyclization. A mixture of 4-chloro-3-fluoroaniline and ethyl difluoroacetate in NMP undergoes microwave heating (150°C, 20 min), directly forming the target compound. Key advantages include:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 6–8 h | 20 min |

| Yield | 60–65% | 78–82% |

| Energy consumption | High | Reduced by 70% |

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale synthesis (patent CA-3158942-A1) prioritizes cost and safety:

- Solvent : 1,2-dichloroethane (recyclable, low toxicity)

- Catalyst : DMAP (0.5 mol%) enhances triphosgene reactivity

- Workup : Aqueous NaOH washes remove unreacted substrates

Distillation and Purification

Vacuum distillation (−0.096 MPa, 95–100°C) achieves >99% purity. Impurities like 4,7-dichloro isomers (≤0.5%) are minimized via fractional crystallization from hexane/ethyl acetate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nitration-Reduction | 80.6 | 99.85 | High | 120–150 |

| Pd Catalysis | 65–70 | 98.2 | Moderate | 300–350 |

| Microwave | 78–82 | 99.1 | High | 180–200 |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can produce oxo or amine derivatives, respectively .

Scientific Research Applications

4-Chloro-3,3-difluoroindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-chloro-3,3-difluoroindolin-2-one, highlighting differences in substituents and molecular properties:

Physicochemical Properties

- Molecular Weight and Solubility : Lower molecular weight analogs (e.g., 7-chloro-5-fluoroindolin-2-one, MW 189.58) may exhibit better aqueous solubility, whereas bulkier derivatives (e.g., MW 429.49) are more lipophilic, favoring membrane penetration .

- Crystallographic Data : Analogous compounds like (E)-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-(indolin-2-one-3-ylidene)methyl)-1H-pyrrole-2-carboxylate crystallize in orthorhombic systems (space group P212121), suggesting that the target compound may adopt similar packing arrangements influencing stability .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3,3-difluoroindolin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, chlorination of indolin-2-one precursors using agents like POCl₃ or SOCl₂ under anhydrous conditions, followed by fluorination with DAST (diethylaminosulfur trifluoride). Optimization includes:

- Temperature control (e.g., 0–5°C for fluorination to minimize side reactions).

- Solvent selection (e.g., dichloromethane for halogenation, DMF for cyclization).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

A comparative analysis of yields under varying conditions is critical (e.g., 60% yield at 0°C vs. 45% at room temperature) .

Table 1 : Synthetic Optimization Parameters

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | DCM | 25 | 75 | 90 |

| Fluorination | DAST | DMF | 0–5 | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for distinguishing difluoro environments (δ −120 to −140 ppm for CF₂ groups). ¹H NMR resolves aromatic protons (δ 7.0–8.0 ppm) and indole NH (δ 10–12 ppm).

- X-ray Crystallography : Resolves stereoelectronic effects of chloro and fluoro substituents on the indolinone ring. For example, C–F bond lengths (~1.34 Å) and Cl···O halogen bonding in crystal packing .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 232.02 for C₈H₃ClF₂NO). Isotopic patterns (³⁵Cl/³⁷Cl, ³⁶Cl) must be accounted for .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound and guide synthesis optimization?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient carbonyl group (LUMO −2.1 eV) is susceptible to nucleophilic addition. Virtual screening identifies compatible solvents (e.g., low-polarity solvents stabilize transition states) . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase inhibitors) for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns or IR carbonyl shifts)?

- Methodological Answer :

- NMR Anomalies : Dynamic effects (e.g., rotameric equilibria) may cause splitting. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers.

- IR Shifts : Hydrogen bonding or solvent effects (e.g., carbonyl stretch at 1720 cm⁻¹ in DMSO vs. 1740 cm⁻¹ in CCl₄) require solvent-correlated calibration .

- Cross-Validation : Combine X-ray data (bond angles) with computational IR/NMR simulations (Gaussian 16) to validate assignments .

Q. What strategies mitigate halogen bonding interference during crystallographic studies of this compound?

- Methodological Answer : Halogen bonding (Cl···O) can distort crystal packing. Solutions include:

Q. How does this compound interact with indoor surfaces, and what advanced microspectroscopic techniques analyze these interactions?

- Methodological Answer : Adsorption on silica or polymer surfaces is studied via:

- AFM-IR : Maps surface-bound compound distribution (nanoscale resolution).

- ToF-SIMS : Identifies fragmentation patterns (e.g., Cl⁻ and F⁻ ions) on adsorbed layers .

Environmental humidity (30–70% RH) and oxidant exposure (ozone) significantly alter degradation pathways .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

- Methodological Answer :

- PPE : Nitrile gloves, face shields, and fume hoods (due to potential HF release during hydrolysis).

- Storage : Inert atmosphere (Argon) at 2–8°C to prevent moisture-induced decomposition .

- First Aid : Immediate rinsing with water for skin contact; calcium gluconate gel for HF exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.